molecular formula C13H11Cl2N3O3S B12547380 Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- CAS No. 175014-67-2

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-

Cat. No.: B12547380
CAS No.: 175014-67-2
M. Wt: 360.2 g/mol
InChI Key: HTTFXGWBPMHFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group substituted with dichloro and phenylamino carbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can inhibit certain enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the dichloro and phenylamino carbonyl groups.

    3,5-Dichlorobenzenesulfonamide: Lacks the phenylamino carbonyl group.

    4-[(Phenylamino)carbonyl]benzenesulfonamide: Lacks the dichloro substituents.

Uniqueness

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is unique due to the presence of both dichloro and phenylamino carbonyl groups, which enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

175014-67-2

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea

InChI

InChI=1S/C13H11Cl2N3O3S/c14-10-6-9(22(16,20)21)7-11(15)12(10)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,16,20,21)(H2,17,18,19)

InChI Key

HTTFXGWBPMHFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.